molecular formula C19H25NO4 B12543879 4,4'-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) CAS No. 143804-31-3

4,4'-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol)

Cat. No.: B12543879
CAS No.: 143804-31-3
M. Wt: 331.4 g/mol
InChI Key: AMDBLTWJBXJPHC-UHFFFAOYSA-N
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Description

4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) is an organic compound characterized by its unique structure, which includes two 6-ethylbenzene-1,3-diol groups connected by a 3-aminopropane-1,1-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) typically involves the reaction of 6-ethylbenzene-1,3-diol with a suitable aminopropane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the benzene rings can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) is unique due to its specific aminopropane linker, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

143804-31-3

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

4-[3-amino-1-(5-ethyl-2,4-dihydroxyphenyl)propyl]-6-ethylbenzene-1,3-diol

InChI

InChI=1S/C19H25NO4/c1-3-11-7-14(18(23)9-16(11)21)13(5-6-20)15-8-12(4-2)17(22)10-19(15)24/h7-10,13,21-24H,3-6,20H2,1-2H3

InChI Key

AMDBLTWJBXJPHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(CCN)C2=C(C=C(C(=C2)CC)O)O

Origin of Product

United States

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